molecular formula C13H14N4O3S B188449 Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- CAS No. 77952-74-0

Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-

Cat. No. B188449
CAS RN: 77952-74-0
M. Wt: 306.34 g/mol
InChI Key: LCKFZDKHJUUFKH-UHFFFAOYSA-N
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Description

Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- is not well understood. However, it has been suggested that it may act by inhibiting enzymes involved in the biosynthesis of certain molecules or by disrupting cellular signaling pathways.

Biochemical And Physiological Effects

Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. Additionally, it has been shown to exhibit low toxicity towards normal cells. However, one of the limitations is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-. One direction is to investigate its potential use as a fluorescent probe in biological imaging. Another direction is to study its mechanism of action in more detail to better understand its potential applications. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetic properties in vivo.

Synthesis Methods

The synthesis of Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- involves the reaction of 2-mercapto-1H-imidazole-5-carboxamide with benzyl bromide and 2-methyl-4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) and is followed by purification using column chromatography.

Scientific Research Applications

Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

77952-74-0

Product Name

Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanylacetamide

InChI

InChI=1S/C13H14N4O3S/c1-9-15-12(17(19)20)13(21-8-11(14)18)16(9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,18)

InChI Key

LCKFZDKHJUUFKH-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)SCC(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)SCC(=O)N)[N+](=O)[O-]

Other CAS RN

77952-74-0

solubility

46 [ug/mL]

Origin of Product

United States

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